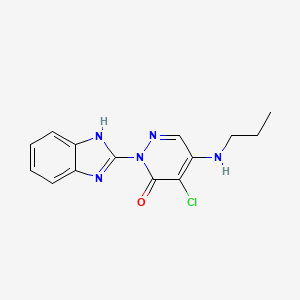
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one, also known as 2-CPD, is a heterocyclic compound that has been widely used in organic synthesis. It is a versatile molecule that can be used to synthesize a variety of compounds and is used in a variety of research applications. 2-CPD is a highly versatile compound due to its ability to undergo a variety of reactions and its ability to form various derivatives. The compound has been widely studied and has been found to have a range of applications in scientific research.
Aplicaciones Científicas De Investigación
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one has a range of applications in scientific research. It has been used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers and other materials. Additionally, 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one has been used in the synthesis of small molecules, such as peptides and nucleic acid analogues. Furthermore, the compound has been used to synthesize a range of metal complexes, including those of gold, silver, and platinum.
Mecanismo De Acción
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one is a highly reactive compound due to its ability to undergo a variety of reactions. The compound can undergo a variety of nucleophilic substitution reactions, such as S N 2 and S N 1 reactions, as well as a variety of other reactions. Additionally, the compound can undergo a variety of condensation reactions, such as the Knoevenagel condensation, the aldol condensation, and the Michael addition.
Biochemical and Physiological Effects
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one has been found to have a range of biochemical and physiological effects. The compound has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, the compound has been found to have antiviral and antibacterial properties. Furthermore, the compound has been found to have a range of other effects, such as modulating the activity of enzymes and proteins, and modulating the expression of genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one is a highly versatile compound that can be used in a variety of laboratory experiments. The compound has a range of advantages, such as its ability to undergo a variety of reactions, its ability to form a variety of derivatives, and its ability to form metal complexes. Additionally, the compound is highly stable, and can be stored for long periods of time without degradation. However, the compound also has some limitations, such as its low solubility in water and its tendency to form complexes with metal ions.
Direcciones Futuras
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one has a range of potential applications in scientific research. The compound has the potential to be used in the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. Additionally, the compound has the potential to be used in the synthesis of polymers and other materials. Furthermore, the compound has the potential to be used in the synthesis of small molecules, such as peptides and nucleic acid analogues. Additionally, the compound has the potential to be used in the synthesis of metal complexes, such as those of gold, silver, and platinum. Finally, the compound has the potential to be used in the development of new drugs and other therapeutic agents.
Métodos De Síntesis
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one can be synthesized through a variety of methods. The most common method is the condensation of 2-chloropropanal and 2-amino-1,3-benzodiazole in the presence of an acid catalyst. This reaction produces the desired product in high yields. Other methods of synthesis include the reaction of 2-chloropropanal and 2-chloro-1,3-benzodiazole in the presence of a base catalyst, the reaction of 2-chloropropanal and 2-amino-1,3-benzodiazole in the presence of a base catalyst, and the reaction of 2-chloro-1,3-benzodiazole and 2-chloropropanal in the presence of an acid catalyst.
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-chloro-5-(propylamino)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O/c1-2-7-16-11-8-17-20(13(21)12(11)15)14-18-9-5-3-4-6-10(9)19-14/h3-6,8,16H,2,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMGEQFTEUIBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)N(N=C1)C2=NC3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6523071.png)

![1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6523084.png)
![4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6523089.png)
![methyl (2E)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523101.png)

![ethyl (2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523118.png)
![4-methyl-N-[(1Z)-3-methyl-4-oxo-5-{[(Z)-(1-phenylethylidene)amino]oxy}cyclohexa-2,5-dien-1-ylidene]benzene-1-sulfonamide](/img/structure/B6523126.png)

![2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B6523145.png)
![2-[(5Z)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B6523148.png)
![4-(methylsulfanyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B6523163.png)
![4-(methylsulfanyl)-2-[(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B6523164.png)